tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their diverse biological and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the furo[3,4-c]pyridine and piperidine moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a tert-butyl protecting group to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of different structural isomers.
Substitution: : The replacement of one functional group with another, which can significantly alter the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: : Its unique chemical properties make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate: can be compared to other similar compounds, such as:
Furo[3,4-c]pyridine derivatives: : These compounds share the furo[3,4-c]pyridine core but may differ in their substituents and functional groups.
Piperidine derivatives: : These compounds contain the piperidine ring but may have different substituents or fused rings.
Tert-butyl esters: : These compounds feature the tert-butyl group but may have different core structures.
The uniqueness of This compound lies in its combination of the spirocyclic structure, the presence of the tert-butyl group, and the specific arrangement of the furo[3,4-c]pyridine and piperidine moieties.
Properties
IUPAC Name |
tert-butyl 1-oxospiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-8-5-16(6-9-18)12-10-17-7-4-11(12)13(19)21-16/h4,7,10H,5-6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPJGNVZGKXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CN=C3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849657 | |
Record name | tert-Butyl 1-oxo-1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475152-17-1 | |
Record name | tert-Butyl 1-oxo-1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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